The Genesis of a Novel Acaricide: A Technical Chronicle of Pyflubumide's Discovery and Development
The Genesis of a Novel Acaricide: A Technical Chronicle of Pyflubumide's Discovery and Development
Abstract
Pyflubumide, a novel carboxanilide acaricide, represents a significant advancement in the management of phytophagous mites, particularly those resistant to conventional treatments. Developed by Nihon Nohyaku Co., Ltd., its unique mode of action as a mitochondrial complex II inhibitor, coupled with a favorable safety profile for non-target organisms, positions it as a key component in Integrated Pest Management (IPM) programs. This technical guide provides a comprehensive overview of the discovery, synthesis, and developmental journey of Pyflubumide, detailing its chemical properties, biological efficacy, and the innovative research that led to its creation.
Introduction
The relentless challenge of acaricide resistance in key agricultural pests, such as Tetranychus and Panonychus species, necessitates the continuous innovation of crop protection solutions. Pyflubumide emerged from a dedicated research program focused on carboxamide fungicides, ultimately leading to the discovery of a potent acaricide with a novel chemical scaffold.[1][2] This document traces the scientific endeavor behind Pyflubumide, from the identification of a lead compound to its commercial launch.
Discovery and Lead Optimization
The journey to Pyflubumide began with research into carboxamide fungicides that target mitochondrial complex II.[1][2] While initial hybrid analogues showed limited fungicidal activity, a breakthrough occurred with the synthesis of a less lipophilic derivative that exhibited unexpected larvicidal activity against Tetranychus urticae.[3] This pivotal discovery shifted the research focus towards developing a novel acaricide.
The lead compound was systematically dissected into four key moieties for optimization: the acid moiety, the aniline moiety, the fluoroalkyl substituent, and the amide modification.[1] Extensive structure-activity relationship (SAR) studies were conducted to enhance acaricidal potency. A key finding was that the introduction of a fluoroalkyl group at the 4'-position of the aniline molecule significantly enhanced acaricidal activity.[3] The optimization process ultimately led to the selection of Pyflubumide, which demonstrated superior residual efficacy in pot testing.[3]
Chemical Synthesis of Pyflubumide
The synthetic pathway for Pyflubumide is a multi-step process starting from 3-isobutylaniline. The key steps involve the introduction of the unique methoxyhexafluoroisopropyl substituent and subsequent amidation and acylation reactions.[1][4]
Experimental Protocol: Synthesis of Pyflubumide
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Synthesis of Heptafluoroisopropyl Derivative: 3-Isobutylaniline is reacted with heptafluoroisopropyl iodide under radical conditions to yield the heptafluoroisopropyl derivative.[1]
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Methoxy Group Introduction: The fluorine atom at the benzylic position of the heptafluoroisopropyl derivative is converted to a methoxy group using sodium methoxide.[1]
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Amidation: The resulting aniline is amidated with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride to form the carboxanilide intermediate. The acid chloride is prepared by refluxing 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride.[1][3][4]
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Acylation: The final step involves the acylation of the carboxanilide intermediate with isobutyryl chloride to yield Pyflubumide.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| Common Name | Pyflubumide | [1] |
| Experimental Code | NNI-0711 | [1] |
| CAS Registry No. | 926914-55-8 | [1] |
| Chemical Name | 3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | [1] |
| Molecular Formula | C25H31F6N3O3 | [1] |
| Molecular Weight | 535.52 | [1] |
| Appearance | White powder | [1] |
| Melting Point | 86°C | [1] |
| Solubility in Water | 0.27 mg/L (20°C) | [1] |
| Partition Coefficient (log Po/w) | 5.34 (25°C) | [1] |
Mode of Action: A Pro-Acaricide Targeting Mitochondrial Complex II
Pyflubumide itself exhibits low inhibitory activity on spider mite mitochondria.[5][6] It functions as a pro-acaricide, meaning it is metabolized within the target pest into its active form.[4][6][7] The active metabolite is the deacylated N-deisobutylated compound (NH-form), which is a potent inhibitor of mitochondrial complex II (succinate dehydrogenase) in the respiratory chain of phytophagous mites.[1][2][5][6][7] This inhibition disrupts the mite's energy metabolism, leading to mortality. The rapid conversion of Pyflubumide to its active NH-form has been confirmed in spider mite homogenates.[1][2][6]
Biological Activity and Efficacy
Pyflubumide demonstrates exceptional and specific activity against all life stages of key spider mite species, including the two-spotted spider mite (Tetranychus urticae), the Kanzawa spider mite (Tetranychus kanzawai), and the citrus red mite (Panonychus citri).[1] Notably, it is also effective against strains that have developed resistance to conventional acaricides.[1][3][8] Conversely, it exhibits low activity against other pests such as tarsonemid and eriophyid mites, and a broad range of insect species, highlighting its selectivity.[1]
Experimental Protocol: Acaricidal Activity Spectrum Assay
The acaricidal spectrum of Pyflubumide is typically determined through leaf-dip bioassays.
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Test Organisms: Various life stages (eggs, larvae, nymphs, and adults) of different mite and insect species are used.
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Treatment: Infested host plant leaves or artificial diets are dipped into serial dilutions of Pyflubumide formulations.
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Incubation: Treated materials are maintained under controlled environmental conditions (temperature, humidity, photoperiod).
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Assessment: Mortality is assessed at specific time intervals post-treatment. LC50 (lethal concentration for 50% of the population) values are then calculated.
Table of Acaricidal and Insecticidal Spectrum of Pyflubumide
| Order | Common Name | Test Stages | LC50 (mg/L) |
| Acarina | Two-spotted spider mite | Adult | < 0.2 |
| Kanzawa spider mite | Adult | < 0.2 | |
| Citrus red mite | Adult | < 0.2 | |
| Tarsonemid mite | Mixed stages | > 100 | |
| Eriophyid mite | Mixed stages | > 100 | |
| Hemiptera | Green peach aphid | Adult | > 500 |
| Cotton aphid | Adult | > 500 | |
| Lepidoptera | Diamondback moth | Larva | > 500 |
| Common cutworm | Larva | > 500 | |
| Note: Data synthesized from descriptive accounts in the cited literature.[1] |
Developmental Timeline and Commercialization
The development of Pyflubumide by Nihon Nohyaku Co., Ltd. culminated in its successful registration and launch in key agricultural markets.
Pyflubumide was first registered and launched in Japan in 2015, followed by its introduction in Korea in 2017.[1][2][8] It is marketed under various trade names, including Dani-Kong and Noblesse® as a single agent, and Double-Face in a mixture with fenpyroximate.[1] The registration of Pyflubumide is planned for additional countries, signifying its growing importance in global agriculture.[1]
Conclusion
The discovery and development of Pyflubumide exemplify a successful, research-driven approach to addressing the critical issue of acaricide resistance. Through systematic chemical optimization and a deep understanding of its mode of action, a highly effective and selective acaricide was brought to market. Its role as a pro-acaricide targeting a crucial enzyme in mite respiration provides a valuable tool for growers. The favorable toxicological profile of Pyflubumide further enhances its utility in modern, sustainable agriculture, making it a cornerstone of effective IPM strategies for mite control.
References
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